molecular formula C10H16O2 B14265245 2-Oxaspiro[4.6]undec-6-en-1-ol CAS No. 138330-33-3

2-Oxaspiro[4.6]undec-6-en-1-ol

Cat. No.: B14265245
CAS No.: 138330-33-3
M. Wt: 168.23 g/mol
InChI Key: STIIZKVPJUAFBB-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.6]undec-6-en-1-ol is a bicyclic compound featuring a spiro ring system with a 4-membered oxolane fused to a 6-membered cyclohexene ring. For example, Artemeriopolides A–D, cadinane sesquiterpenoid dimers containing a 2-oxaspiro[4.6]undecan-1,7-dione core, were isolated from Artemisia eriopoda and exhibit antihepatoma cytotoxicity .

Properties

CAS No.

138330-33-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-oxaspiro[4.6]undec-6-en-1-ol

InChI

InChI=1S/C10H16O2/c11-9-10(7-8-12-9)5-3-1-2-4-6-10/h3,5,9,11H,1-2,4,6-8H2

InChI Key

STIIZKVPJUAFBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCOC2O)C=CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[4.6]undec-6-en-1-ol typically involves the reaction of cyclohexanone with an appropriate epoxide under acidic or basic conditions. The reaction conditions may vary, but common reagents include strong acids like sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[4.6]undec-6-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Oxaspiro[4.6]undec-6-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.6]undec-6-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-Oxaspiro[4.6]undec-6-en-1-ol and related spiro compounds:

Compound Name Spiro Ring System Functional Groups Source Biological Activity Reference
2-Oxaspiro[4.6]undecan-1,7-dione [4.6] Two ketones Artemisia eriopoda Antihepatoma cytotoxicity
[2R,5S,6S*]-2-Methyl-1,7-dioxaspiro[5.5]undec-2-en-5-ol [5.5] Hydroxyl, methyl, two oxygens Synthetic Not reported (structural focus)
1-Oxaspiro[4.5]dec-6-en-2-ol [4.5] Hydroxyl, phenylmethoxy Laboratory synthesis Acute toxicity (oral, dermal)
2-Oxaspiro[bicyclo[2.2.1]heptane-6,3'-indoline] [4.6] + bicyclo Ketone, indoline Synthetic Synthetic intermediate
1-Oxaspiro[5.6]dodec-7-en-9-ol acetate [5.6] Acetate, hydroxyl Synthetic Undisclosed (pharmaceutical interest)
Key Observations:

Ring Size and Oxygen Content: The [4.6] spiro system in 2-Oxaspiro[4.6]undecan-1,7-dione enables strain-dependent reactivity, which may contribute to its bioactivity . Smaller spiro systems (e.g., [4.5] in 1-Oxaspiro[4.5]dec-6-en-2-ol) correlate with increased acute toxicity, possibly due to higher reactivity or bioavailability .

Functional Groups and Bioactivity: Ketones (e.g., 2-Oxaspiro[4.6]undecan-1,7-dione) are linked to cytotoxic effects, whereas hydroxyl groups (e.g., in 1-Oxaspiro[4.5]dec-6-en-2-ol) may enhance solubility but also toxicity .

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